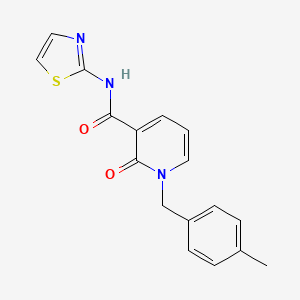

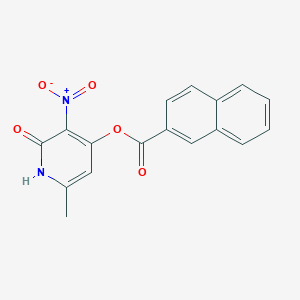

1-(4-methylbenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-methylbenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that has been found to have various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR . These techniques can provide information about the compound’s functional groups, bond lengths, bond angles, and other structural features.

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives are known to exhibit significant antioxidant properties . They can neutralize free radicals, which are unstable molecules that can cause cellular damage. HMS3524I19 may be investigated for its potential to protect cells from oxidative stress, which is implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Analgesic and Anti-inflammatory Applications

Compounds with a thiazole core have been reported to possess analgesic (pain-relieving) and anti-inflammatory effects. HMS3524I19 could be explored for the development of new pain management therapies, especially for conditions where inflammation is a key underlying factor .

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown antimicrobial and antifungal activities. HMS3524I19 could be part of studies aiming to develop new antibiotics or antifungal medications, which are crucial in the fight against drug-resistant strains of bacteria and fungi .

Antiviral Applications

Some thiazole compounds have demonstrated anti-HIV activity . Research into HMS3524I19 could extend to its potential use as an antiretroviral agent, contributing to the treatment options available for HIV/AIDS patients .

Antitumor and Cytotoxic Applications

HMS3524I19 may have applications in cancer research due to the antitumor and cytotoxic activities observed in some thiazole derivatives. It could be studied for its efficacy in targeting and destroying cancer cells without harming healthy cells .

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives makes them candidates for research into treatments for neurological conditions . HMS3524I19 might be investigated for its ability to preserve neuronal function and structure, offering hope for diseases like Alzheimer’s and Parkinson’s .

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of pharmaceutical and biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

It is known that thiazole derivatives can bind with high affinity to multiple receptors , which can lead to a variety of biological responses. The compound’s interaction with its targets can result in changes at the molecular level, which can then translate into observable effects at the cellular and organismal levels.

Biochemical Pathways

The compound may affect several biochemical pathways due to its broad range of biological activities. Thiazole derivatives have been found to influence a variety of pathways related to their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The downstream effects of these pathway alterations can vary widely, depending on the specific target and the biological context.

Result of Action

The molecular and cellular effects of the compound’s action can be diverse, given its potential to interact with multiple targets and pathways. For instance, some thiazole derivatives have been found to exhibit potent antioxidant activity , which could result in the neutralization of harmful free radicals and a reduction in oxidative stress at the cellular level.

properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-4-6-13(7-5-12)11-20-9-2-3-14(16(20)22)15(21)19-17-18-8-10-23-17/h2-10H,11H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRNZBPVCCLDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)

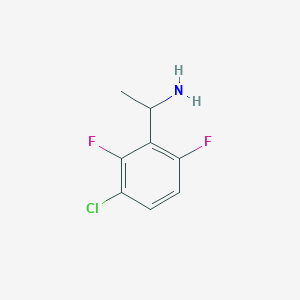

![1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine](/img/structure/B2889384.png)

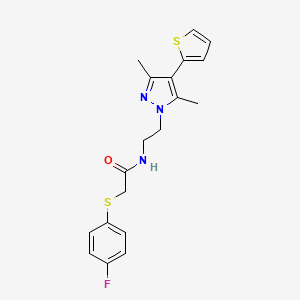

![ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2889393.png)

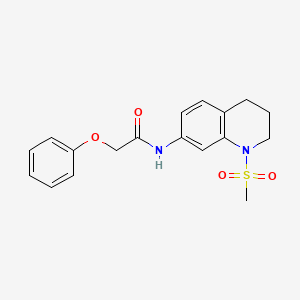

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2889394.png)

amine hydrochloride](/img/structure/B2889397.png)